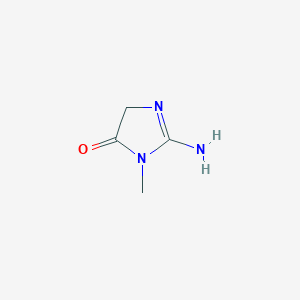
4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-methyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound that contains an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methyl-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methylamine derivative with a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-methyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-1-methyl-1H-imidazol-5(4H)-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoimidazole: Known for its antimicrobial properties.
1-Methylimidazole: Used as a solvent and catalyst in various chemical reactions.
4(5)-Methylimidazole: Found in caramel coloring and studied for its potential health effects.
Uniqueness
2-Amino-1-methyl-1H-imidazol-5(4H)-one is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
34293-24-8 |
|---|---|
Molekularformel |
C4H7N3O |
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
2-amino-1-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H7N3O/c1-7-3(8)2-6-4(7)5/h2H2,1H3,(H2,5,6) |
InChI-Schlüssel |
YGOBAQVJSUDQFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CN=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

